1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-oxo-N-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-5-4-8-14(11-12)21-10-9-15(22)16(20-21)17(23)19-13-6-2-1-3-7-13/h1-11H,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZUPOYWYVIAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of 1,4-dihydropyridazine exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives possess IC50 values comparable to established chemotherapeutic agents, suggesting their potential as anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide | HepG2 | 2.03 ± 0.72 | |
| Another derivative | HCT116 | 2.40 ± 0.12 |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Studies reveal that it exhibits inhibitory effects on bacterial strains, making it a candidate for developing new antibiotics .
Cardiovascular Regulation
Research has indicated that derivatives of 1,4-dihydropyridine structures are effective in regulating cardiovascular functions. They act as calcium channel blockers, which are essential in managing hypertension and other cardiovascular diseases . The mechanism involves modulation of calcium influx in cardiac and smooth muscle cells.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Anticancer Study : A study involving the treatment of human colon carcinoma cells with the compound showed a marked reduction in cell viability compared to untreated controls.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were tested against the compound, demonstrating significant inhibition zones in agar diffusion assays.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Core
2.1.1. 1-(3-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Molecular Formula : C₁₉H₁₆ClN₃O₄
- Key Differences : The N-phenyl group is replaced with a 2,5-dimethoxyphenyl substituent.
- Implications : Methoxy groups are electron-donating, increasing solubility and altering π-π stacking interactions. The steric bulk of the dimethoxy substituents may reduce binding affinity to compact enzymatic pockets compared to the simpler N-phenyl group in the parent compound .
2.1.2. N-[4-(Aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (10d)
- Molecular Formula : C₁₇H₁₃ClN₄O₄S
- Key Differences : The 3-chlorophenyl group is replaced with a 4-chlorophenyl, and the N-phenyl is substituted with a sulfonamide-linked phenyl ring.
- However, NMR data discrepancies suggest possible structural misassignments in prior studies .
Heterocyclic Core Modifications
2.2.1. Quinoline and Naphthyridine Derivatives
- Example : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)
- Key Differences : The pyridazine core is replaced with a naphthyridine (fused benzene-pyridine ring).
- Implications : Naphthyridines exhibit enhanced planarity and extended π-systems, favoring intercalation with DNA or kinase ATP-binding sites. The adamantyl group in compound 67 introduces rigidity and lipophilicity, likely improving blood-brain barrier penetration but reducing aqueous solubility .
2.2.2. Isoxazole- and Triazole-Containing Analogues
- Example : 4-[5-[(RAC)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT00)
- Key Differences : The pyridazine core is absent; instead, isoxazole and triazole rings dominate.
- Implications : Isoxazole’s oxygen and nitrogen atoms enable dipole-dipole interactions, while triazoles resist metabolic degradation. These features make TT00 a candidate for stress-related disorders but diverge mechanistically from pyridazine-based compounds .
Functional Group Replacements
2.3.1. 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
- Molecular Formula : C₁₂H₁₀N₂O₃
- Key Differences : The N-phenyl carboxamide is replaced with a carboxylic acid.
- Implications : The carboxylic acid group (pKa ~4–5) increases acidity, favoring salt formation and altering pharmacokinetics (e.g., renal excretion). This substitution may reduce cell permeability due to ionization at physiological pH .
Research Findings and Implications
- Substituent Position Matters : Meta-chloro (target compound) vs. para-chloro (10d) affects electronic distribution and binding pocket compatibility. Meta-substitution may favor interactions with asymmetric enzyme active sites .
- Heterocyclic Cores Dictate Targets : Pyridazines are versatile in kinase inhibition, while naphthyridines and isoxazoles shift selectivity toward DNA-interacting or neurotransmitter targets .
- Functional Groups Influence ADME : Carboxamides balance permeability and solubility, whereas carboxylic acids or sulfonamides prioritize solubility at the expense of membrane penetration .
Limitations and Contradictions
Biological Activity
1-(3-Chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide, a compound within the dihydropyridazine class, has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and structural characteristics.
Chemical Structure and Properties
The compound has the molecular formula C17H12ClN3O2 and features a chlorophenyl group attached to a dihydropyridazine core. Its structure is characterized by a planar conformation, which is stabilized through hydrogen bonding interactions within the crystal lattice .
Antimicrobial Properties
Recent studies have indicated that derivatives of dihydropyridazines exhibit significant antimicrobial activity. The compound has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth. For instance, compounds with similar scaffolds have demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
Antiparasitic Activity
The compound's activity against vector-borne parasitic diseases (VBPDs) is noteworthy. Research indicates that compounds related to this structure have been screened for efficacy against Trypanosoma brucei and Leishmania spp., with several derivatives showing low-micromolar IC50 values. This suggests that this compound may serve as a potential lead compound for developing broad-spectrum antiparasitic agents .
Anticancer Potential
The anticancer properties of dihydropyridazine derivatives are under investigation. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. The mechanism appears to involve modulation of cell cycle regulators and induction of apoptosis .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that dihydropyridazine derivatives can act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways critical for cellular function .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a derivative exhibited potent activity against E. coli, with an MIC value significantly lower than existing antibiotics .
- Antiparasitic Screening : Another research effort identified several analogs with strong activity against Leishmania species, paving the way for further development into therapeutic agents .
Data Summary
Q & A
Basic: What are the common synthetic routes for 1-(3-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A general approach includes:
Core Formation : Reacting substituted pyridazine precursors (e.g., 3-chlorophenylhydrazine) with α,β-unsaturated carbonyl intermediates under acidic or basic conditions to form the dihydropyridazine ring .
Carboxamide Functionalization : Coupling the intermediate with aniline derivatives via peptide-like bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (polar aprotic solvents) is used to isolate the compound .
Advanced: How can statistical experimental design optimize reaction conditions for higher yields?
Methodological Answer:
Statistical methods like Box-Behnken or Central Composite Design minimize experimental runs while maximizing data robustness:
- Variables : Temperature, catalyst loading, solvent polarity, and reaction time are key factors .
- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 80°C, 10 mol% catalyst, DMF solvent) .
- Validation : Confirm predicted yields (e.g., 72% theoretical vs. 68% experimental) and refine models using ANOVA .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria .
X-ray Diffraction : Compare solid-state (X-ray) and solution-state (NMR) structures to detect conformational flexibility .
Computational Validation : Use DFT calculations (e.g., Gaussian) to model energetically favored conformers .
Basic: What analytical techniques are critical for characterizing purity and stability?
Methodological Answer:
- HPLC-PDA : Quantify purity (>95%) using C18 columns (methanol/water mobile phase) and UV detection at λ = 254 nm .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Scaffold Modifications : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at the 3-chlorophenyl ring) .
Biological Assays : Test against target enzymes (e.g., kinase inhibition) using fluorescence polarization or SPR .
QSAR Modeling : Corrogate activity data with descriptors (e.g., LogP, H-bond donors) via Partial Least Squares regression .
Advanced: What computational strategies predict reactivity in catalytic cycles?
Methodological Answer:
- Reaction Path Search : Use quantum chemical methods (e.g., DFT with B3LYP/6-31G*) to map potential energy surfaces for intermediates .
- Transition State Analysis : Identify rate-limiting steps (e.g., N–O bond cleavage) using IRC calculations .
- Solvent Effects : Incorporate implicit solvation models (e.g., SMD) to simulate polar aprotic environments .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for volatile reagents (e.g., DMF, hydrazine derivatives) .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .
Advanced: How to address batch-to-batch variability in biological activity?
Methodological Answer:
Quality Control : Implement strict HPLC purity thresholds (>98%) and chiral chromatography to exclude enantiomeric impurities .
Biological Replicates : Use triplicate assays with positive/negative controls (e.g., staurosporine for kinase inhibition) .
Metastable Polymorph Screening : Characterize crystal forms via PXRD to rule out polymorphism-related activity shifts .
Basic: What solvents are compatible with this compound for formulation studies?
Methodological Answer:
- High Solubility : DMSO, DMF, or acetone (5–10 mg/mL at 25°C) .
- Low Solubility : Avoid water or hexane; use co-solvents (e.g., PEG-400) for aqueous formulations .
Advanced: How to integrate machine learning for reaction condition optimization?
Methodological Answer:
Data Curation : Compile historical reaction data (yields, conditions) into a structured database .
Feature Selection : Train models on descriptors like solvent polarity, catalyst type, and temperature .
Active Learning : Iteratively refine models by prioritizing high-uncertainty experiments for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
